molecular formula C20H16N6O B11685284 2-[2-(2-pyridyl)benzimidazol-1-yl]-N-(3-pyridylmethyleneamino)acetamide

2-[2-(2-pyridyl)benzimidazol-1-yl]-N-(3-pyridylmethyleneamino)acetamide

Katalognummer: B11685284
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: WOLYSBRJLZFNHX-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring fused with pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide typically involves multi-step organic reactionsThe final step involves the condensation of the intermediate with an appropriate hydrazide under controlled conditions, such as refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include oxidative stress modulation, inhibition of cell proliferation, or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzodiazole and pyridine moieties allows for versatile interactions with various targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C20H16N6O

Molekulargewicht

356.4 g/mol

IUPAC-Name

2-(2-pyridin-2-ylbenzimidazol-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H16N6O/c27-19(25-23-13-15-6-5-10-21-12-15)14-26-18-9-2-1-7-16(18)24-20(26)17-8-3-4-11-22-17/h1-13H,14H2,(H,25,27)/b23-13+

InChI-Schlüssel

WOLYSBRJLZFNHX-YDZHTSKRSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CN=CC=C3)C4=CC=CC=N4

Kanonische SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CN=CC=C3)C4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.